

# Spectral data for H-D-Pro-OMe·HCl

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## Compound of Interest

Compound Name: H2N-D-PRO-OME

Cat. No.: B1501001

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Topic: Spectral Data and Structural Analysis of H-D-Pro-OMe·HCl Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

## Executive Summary

This technical guide provides a definitive spectral and structural analysis of H-D-Pro-OMe·HCl (D-Proline methyl ester hydrochloride), a critical chiral building block in peptide synthesis and peptidomimetic drug design. Unlike its L-enantiomer, the D-isomer is frequently employed to induce specific conformational turns (e.g.,

-turns) in peptide backbones or to enhance metabolic stability against proteolytic degradation.

This document synthesizes experimental nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.<sup>[1][2]</sup> It moves beyond simple peak listing to explain the causality of spectral features—how the hydrochloride salt form influences chemical shifts and vibrational modes—and provides robust protocols for handling this hygroscopic compound.

## Chemical Identity & Physical Profile

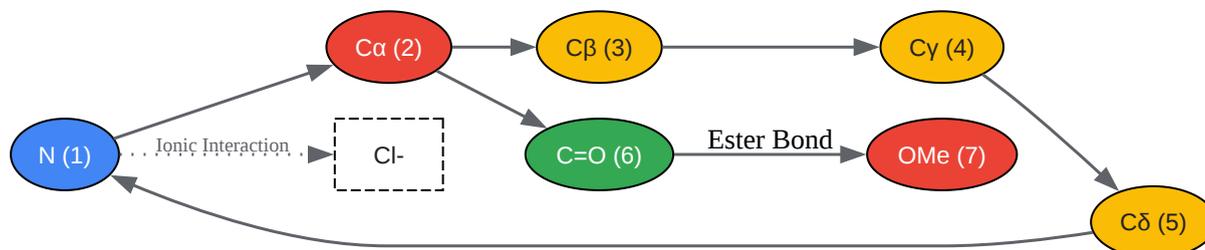
H-D-Pro-OMe·HCl exists as a white crystalline solid. It is the hydrochloride salt of the methyl ester of D-proline. The presence of the hydrochloride counterion protonates the secondary amine, rendering the nitrogen positively charged (

), which significantly impacts its solubility and spectral properties compared to the free base.

Property	Data
IUPAC Name	Methyl D-prolinate hydrochloride
CAS Number	65365-28-8
Molecular Formula	C H NO [3][4] · HCl
Molecular Weight	165.62 g/mol
Melting Point	70–76 °C (Lit.)
Solubility	Highly soluble in H O, Methanol, DMSO; Sparingly soluble in non-polar solvents.
Optical Rotation	+30.0° to +35.0° (c=1, H O)
Hygroscopicity	High (Requires storage under inert atmosphere/desiccant)

## Structural Visualization

The following diagram illustrates the atom numbering scheme used for spectral assignment in this guide. Note the pyrrolidine ring puckering, which complicates NMR splitting patterns.



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Figure 1: Connectivity and numbering of H-D-Pro-OMe·HCl. The nitrogen is protonated in the salt form.

## Spectral Analysis: The Core Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

is the preferred solvent for characterization. In D

O, the amine protons exchange rapidly and disappear. In CDCl

, the salt may have limited solubility or form tight ion pairs that shift signals.

<sup>1</sup>H NMR Data (400 MHz, DMSO-

) The spectrum is characterized by the distinct methoxy singlet and the complex multiplets of the pyrrolidine ring. The diastereotopic nature of the ring protons (due to the chiral center at C2) causes geminal protons on C3, C4, and C5 to appear as separate multiplets.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.0 - 10.2	Broad Singlet	2H	NH	Exchangeable ammonium protons. Broadening indicates H-bonding or exchange.
4.34	Triplet (dd)	1H	C -H (2)	Deshielded by the adjacent electron-withdrawing ester and ammonium groups.
3.75	Singlet	3H	O-CH (7)	Characteristic methyl ester singlet. Sharp and intense.
3.22 - 3.26	Multiplet	2H	C -H (5)	Adjacent to the positive nitrogen, causing significant downfield shift.
2.21 - 2.28	Multiplet	1H	C -H (3)	One of the diastereotopic beta protons.
1.87 - 2.04	Multiplet	3H	C -H , C	Overlapping multiplets typical of the pyrrolidine ring envelope.

-H

<sup>13</sup>C NMR Data (100 MHz, DMSO-

) Note: Values are consistent with the L-enantiomer (CAS 2133-40-6) in achiral solvents.

Shift ( , ppm)	Assignment	Notes
169.6	C=O (Ester)	Typical ester carbonyl range.
58.8	C (2)	Chiral center carbon.
53.0	O-CH (7)	Methoxy carbon.
45.6	C (5)	Adjacent to Nitrogen.
28.2	C (3)	
23.2	C (4)	Most shielded ring carbon (furthest from EWGs).

## Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the ammonium cation and the ester carbonyl.

- ~2400–3000 cm

(Broad): N-H stretching of the primary ammonium salt (

). This broad band often obscures the C-H stretching region.

- 1740–1750 cm

(Strong): C=O stretching of the methyl ester. This is a critical purity marker; a shift to ~1700 cm

or broadening may indicate hydrolysis to the free acid (D-Proline).

- 1245 cm

: C-O-C asymmetric stretching of the ester.

## Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) The hydrochloride salt dissociates in the MS source. You will observe the cation of the free base.[\[5\]](#)

- [M+H]

: m/z 130.1 (Base Peak).

- Fragmentation Pattern:

- m/z 130

70: Loss of the carbomethoxy group (-COOCH<sub>3</sub>, mass 59). This leaves the pyrrolidinium ion.

- m/z 130

59: Appearance of the carboxymethyl cation (less common in soft ionization but possible).

## Experimental Protocols

### Protocol A: NMR Sample Preparation (Critical for Salt Forms)

- Context: H-D-Pro-OMe·HCl is hygroscopic. Absorbed water will appear as a large peak at 3.33 ppm in DMSO-

, potentially obscuring the

-protons.

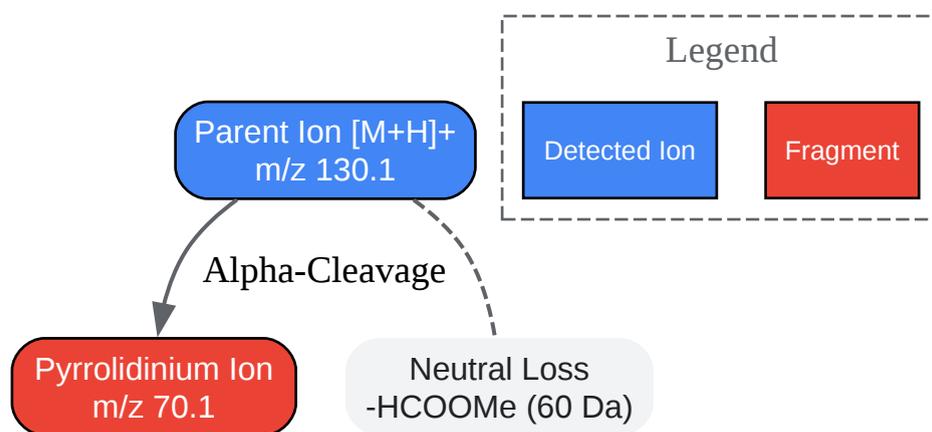
- Step-by-Step:
  - Dry the NMR tube in an oven at 100°C for 1 hour prior to use.
  - Weigh ~10-15 mg of the compound rapidly into a vial.
  - Add 0.6 mL of DMSO-  
(99.9% D) from a fresh ampoule. Avoid using old solvent bottles that have absorbed atmospheric moisture.
  - Cap and vortex until fully dissolved (solution should be clear and colorless).
  - Acquire spectrum immediately.

## Protocol B: Purity Verification via TLC

- Stationary Phase: Silica Gel 60 F254.
- Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).
- Visualization: Ninhydrin stain.
  - Result: The ester typically has a higher  $R_f$  than the free acid (D-Proline).
  - Color: Yellow/brown spot (characteristic of proline derivatives) upon heating.

## Logic of Fragmentation (Mass Spec)

The following diagram details the fragmentation logic observed in MS/MS experiments, confirming the structural connectivity.



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Figure 2: Primary ESI-MS fragmentation pathway for H-D-Pro-OMe cation.

## References

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## Sources

- [1. Methyl pyrrolidine-2-carboxylate hydrochloride\(65365-28-8\) 1H NMR \[m.chemicalbook.com\]](#)
- [2. L-Proline\(147-85-3\) 13C NMR spectrum \[chemicalbook.com\]](#)
- [3. Methyl pyrrolidine-2-carboxylate hydrochloride | 65365-28-8 \[chemicalbook.com\]](#)
- [4. Methyl D-prolinate | C6H11NO2 | CID 853476 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. youtube.com \[youtube.com\]](#)
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